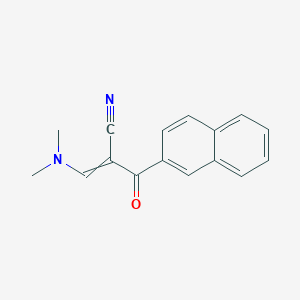

3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile

Vue d'ensemble

Description

3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a dimethylamino group, a naphthalene ring, and a nitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Naphthalene Derivative: Starting with naphthalene, a Friedel-Crafts acylation reaction is performed using an appropriate acyl chloride to introduce the carbonyl group at the desired position on the naphthalene ring.

Introduction of the Dimethylamino Group: The intermediate product is then subjected to a nucleophilic substitution reaction with dimethylamine to introduce the dimethylamino group.

Formation of the Enenitrile: Finally, the compound undergoes a Knoevenagel condensation reaction with malononitrile in the presence of a base to form the enenitrile structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under specific conditions.

Substitution: The aromatic naphthalene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products

Oxidation: N-oxides of the dimethylamino group.

Reduction: Primary amines or aldehydes from the nitrile group.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for multiple functionalization possibilities.

Biology

The compound can be used in the development of fluorescent probes due to the presence of the naphthalene ring, which exhibits strong fluorescence properties. These probes are useful in imaging and diagnostic applications.

Medicine

Research into the medicinal applications of this compound includes its potential use as a pharmacophore in the design of new drugs. Its structural features may interact with biological targets, leading to the development of novel therapeutic agents.

Industry

In materials science, the compound can be used in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Mécanisme D'action

The mechanism by which 3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile exerts its effects depends on its application. For instance, in biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The naphthalene ring can intercalate with DNA, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Dimethylamino)-2-(benzoyl)prop-2-enenitrile: Similar structure but with a benzene ring instead of a naphthalene ring.

3-(Dimethylamino)-2-(phenyl)prop-2-enenitrile: Lacks the carbonyl group, making it less reactive in certain types of chemical reactions.

3-(Dimethylamino)-2-(naphthyl)prop-2-enenitrile: Similar but without the carbonyl group, affecting its electronic properties and reactivity.

Uniqueness

3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile is unique due to the combination of the naphthalene ring and the carbonyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring strong fluorescence or specific interactions with biological targets.

Activité Biologique

3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile, also known by its CAS number 96219-81-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.

Structure and Composition

The molecular formula of this compound is . The compound features a dimethylamino group and a naphthalene carbonyl moiety, which contribute to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 250.30 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Neuroprotective Effects : The compound has shown promise in models of neurodegeneration, potentially through modulation of neurotransmitter systems. Studies suggest it may influence NMDA receptor subunit composition, which is crucial for synaptic plasticity and memory functions .

- Anti-anxiety and Antidepressant Activity : Preliminary studies indicate that this compound may have anxiolytic and antidepressant-like effects, possibly by affecting serotonergic pathways. This aligns with findings related to similar compounds that modulate neurotransmission in the brain .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- NMDA Receptor Modulation : The compound may alter the transcription of RNA associated with NMDA receptor subunits, thereby influencing excitatory neurotransmission.

- GABA Receptor Interaction : Similar to other neuroactive compounds, it may interact with GABA receptors, contributing to its anxiolytic properties .

Study 1: Neuroprotective Effects in Animal Models

A study published in Neuropharmacology evaluated the neuroprotective effects of this compound in mice subjected to induced neurodegeneration. Results indicated significant preservation of neuronal integrity and function compared to control groups. The compound's ability to modulate NMDA receptor activity was highlighted as a key mechanism .

Study 2: Behavioral Assessments for Anxiety and Depression

In a behavioral study assessing anxiety and depression-like behaviors in rats, administration of the compound resulted in reduced anxiety levels as measured by the elevated plus maze test and decreased depressive behaviors in the forced swim test. These results suggest potential therapeutic applications for mood disorders .

Propriétés

IUPAC Name |

3-(dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-18(2)11-15(10-17)16(19)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTYRFVZROBFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654452 | |

| Record name | 3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96219-81-7 | |

| Record name | 3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.